1-Bromo-1-chloroethane

Overview

Description

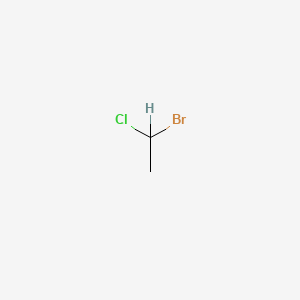

1-Bromo-1-chloroethane is an organohalogen compound with the molecular formula C2H4BrCl. It is a colorless liquid at room temperature and is known for its use as a solvent and intermediate in organic synthesis . The compound is also referred to as ethane, 1-bromo-1-chloro-.

Preparation Methods

1-Bromo-1-chloroethane can be synthesized through several methods:

Halogenation of Ethane: Ethane can be subjected to halogenation using bromine and chlorine in the presence of a catalyst. This method involves the substitution of hydrogen atoms in ethane with bromine and chlorine atoms.

Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,1-dibromoethane or 1,1-dichloroethane.

Industrial production methods often involve the controlled halogenation of ethane, ensuring the selective substitution of hydrogen atoms with bromine and chlorine.

Chemical Reactions Analysis

Substitution Reactions

1-Bromo-1-chloroethane can undergo nucleophilic substitution reactions where either the bromine or the chlorine atom is replaced by a nucleophile. Common nucleophiles include sodium hydroxide (

), potassium cyanide (

), and ammonia (

). Paul Walden's work in 1896 highlighted the significance of nucleophilic substitution reactions in alkyl halides, demonstrating inversion of configuration at the chiral center during such reactions .

Elimination Reactions

The compound can undergo dehydrohalogenation to form alkenes. Treatment with a strong base, such as sodium ethoxide (

), can lead to the formation of ethene (

).

Oxidation and Reduction

While less common, this compound can be oxidized or reduced under specific conditions to form various products. The specific products depend on the reagents and conditions used.

Reaction Thermochemistry

This compound participates in several thermochemical reactions, including dehydrohalogenation .

| Reaction | ΔrH° (kJ/mol) | Method | Comment |

|---|---|---|---|

text| 83.3 ± 0.8 | Eqk | gas phase; Dehydrohalogenation |

|

| 66. ± 2. | Eqk | gas phase; Dehydrohalogenation |

|

| 7.9 ± 0.4 | Eqk | gas phase; Dehydrohalogenation |

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis 1-Bromo-1-chloroethane serves as a crucial intermediate in synthesizing more complex organic compounds . Its reactivity makes it a valuable building block in organic chemistry.

- Solvent The compound is used as a solvent in various chemical reactions because of its ability to dissolve a wide range of substances .

- Fumigant this compound has been used as a fumigant in agricultural and industrial settings .

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions It can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.

- Elimination Reactions The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of ethene.

- Oxidation and Reduction While less common, this compound can be oxidized or reduced under specific conditions to form various products.

The mechanism of action of this compound involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-1-chloroethane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Bromo-1-chloroethane can be compared with other similar compounds, such as:

1-Bromo-2-chloroethane: This compound has the bromine and chlorine atoms on adjacent carbon atoms.

1,1-Dibromoethane: This compound has two bromine atoms on the same carbon atom. It is more reactive in nucleophilic substitution reactions due to the presence of two leaving groups.

1,1-Dichloroethane: Similar to 1,1-Dibromoethane, but with two chlorine atoms.

The uniqueness of this compound lies in its dual halogenation, which provides a balance of reactivity and stability, making it a versatile compound in organic synthesis.

Biological Activity

1-Bromo-1-chloroethane (C2H4BrCl) is a halogenated organic compound known for its unique chemical properties and biological activities. This compound has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article delves into the biological activity of this compound, highlighting its mutagenic potential, effects on cellular systems, and environmental implications.

Chemical Structure and Properties

This compound is a chiral molecule, possessing one chiral carbon atom. It can exist in two enantiomeric forms: (R)-1-bromo-1-chloroethane and (S)-1-bromo-1-chloroethane. The presence of bromine and chlorine atoms contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C2H4BrCl |

| Molecular Weight | 129.41 g/mol |

| Boiling Point | 107 °C |

| Density | 1.55 g/cm³ |

| Solubility | Soluble in organic solvents |

Mutagenicity

Research has demonstrated that this compound exhibits mutagenic properties. A study comparing the genetic activity profiles of structurally related dihaloalkanes, including this compound, showed significant mutagenic effects in Drosophila melanogaster germ cells and somatic tissues . The study found that exposure to this compound resulted in increased mutation rates, indicating its potential as a genotoxic agent.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The results indicated that the compound induces cell death through mechanisms such as apoptosis and necrosis. For instance, human liver cells exposed to varying concentrations of this compound displayed dose-dependent cytotoxicity, with higher concentrations leading to significant cell viability reduction .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. Studies utilizing multi-elemental isotope analysis have characterized the biotic and abiotic transformations of this compound in environmental settings. The findings suggest that while it can undergo degradation through hydrolytic processes, its potential to leach into groundwater systems poses risks to aquatic life .

Case Study 1: Genotoxicity in Invertebrates

A notable study investigated the genotoxic effects of this compound on Drosophila melanogaster. The researchers exposed larvae to various concentrations of the compound and assessed mutation frequency through molecular techniques. The results indicated a clear correlation between exposure concentration and mutation rate, underscoring the compound's potential as a mutagen .

Case Study 2: Cytotoxicity in Human Cell Lines

Another study focused on the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). Cells were treated with increasing concentrations of the compound, revealing IC50 values that indicate significant cytotoxicity at low micromolar ranges. Mechanistic studies suggested that oxidative stress plays a crucial role in mediating cell death .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural elucidation of 1-bromo-1-chloroethane?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. can distinguish between isomers by analyzing coupling patterns, while identifies carbon environments. MS provides molecular weight (143.41 g/mol) and fragmentation patterns, confirming substituents (Br, Cl) . Gas chromatography (GC) coupled with MS is also used for purity assessment and environmental monitoring .

Q. How are the physical properties (e.g., boiling point, density) of this compound determined experimentally?

Boiling points (e.g., 106–107°C) are measured using distillation techniques under controlled atmospheric pressure. Density (1.723 g/cm³) is determined via pycnometry or digital densitometers. Refractive index (1.488) is measured using a refractometer. These properties are critical for solvent selection and reaction optimization .

Q. What environmental monitoring strategies detect halogenated compounds like this compound?

Headspace GC-MS and purge-and-trap methods are standard for detecting volatile halogenated organics in air and water. These techniques achieve parts-per-billion sensitivity, essential for tracking environmental persistence and bioaccumulation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; implement vapor suppression systems. Spills should be neutralized with activated carbon and disposed of as hazardous waste. Safety data sheets (SDS) emphasize acute toxicity (R45, R20/21/22) and flammability risks .

Advanced Research Questions

Q. How are stereochemical configurations (R/S) assigned to this compound enantiomers?

The Cahn-Ingold-Prelog (CIP) rules prioritize substituents by atomic number: Br (1st) > Cl (2nd) > CH3 (3rd) > H (4th). The molecule’s tetrahedral geometry is visualized using 2D/3D modeling tools (e.g., 2D Sketcher). For the (R) configuration, the priority sequence Br → Cl → CH3 forms a clockwise path; (S) is counterclockwise. Polarimetry or chiral chromatography resolves enantiomers .

Q. What mechanisms explain the dissociative double ionization of this compound under femtosecond laser irradiation?

At 800 nm, non-sequential double ionization dominates, leading to Coulomb explosion. Kinetic energy release (KER) analysis reveals cleavage of C-Br (2.18 Å) and C-Cl (1.77 Å) bonds. Sequential ionization produces BCE and BCE ions, with fragmentation pathways mapped via dc-slice imaging .

Q. How can contradictions in reported thermodynamic data (e.g., vaporization enthalpy) be resolved?

Discrepancies in vaporization enthalpy (e.g., 37.6 ± 0.1 kJ/mol vs. 39.5 kJ/mol) arise from measurement techniques (static vs. dynamic methods). Calorimetry under inert gas flow reduces decomposition artifacts. Meta-analyses using the Clarke-Glew equation standardize data across temperature ranges .

Q. What synthetic routes optimize regioselectivity in halogenation reactions involving this compound?

Radical halogenation (e.g., using N-bromosuccinimide or Cl2 under UV light) favors the most substituted carbon due to hyperconjugation. Solvent polarity (e.g., CCl4 vs. DMSO) and temperature (0–25°C) modulate reaction rates and selectivity .

Q. How do steric and electronic effects influence substitution reactions at the chiral carbon?

The bulky Br and Cl groups create steric hindrance, favoring S2 mechanisms in polar aprotic solvents. Electron-withdrawing halogens stabilize transition states, accelerating nucleophilic attack. Kinetic isotope effects and Hammett plots quantify these interactions .

Q. Methodological Notes

- Data Interpretation : Cross-validate spectroscopic and thermodynamic data with computational tools (e.g., Gaussian for DFT calculations) .

- Experimental Design : Use control experiments (e.g., deuterated analogs) to distinguish between competing reaction pathways .

- Contradiction Management : Apply error propagation analysis and peer-reviewed benchmarks to resolve inconsistencies .

Properties

IUPAC Name |

1-bromo-1-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSVNDSDEZTYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870650 | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-96-4 | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1-chloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.